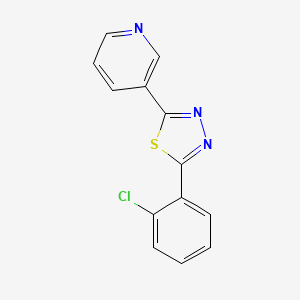![molecular formula C16H14O2 B14308472 [1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl- CAS No. 111412-13-6](/img/structure/B14308472.png)
[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two formyl groups (dicarboxaldehyde) and two methyl groups attached to the biphenyl structure. It is a versatile compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura cross-coupling reactions. This method typically employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents such as dioxane and bases like potassium carbonate .
Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper catalysts. This approach is known for its mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of biphenyl compounds often involves large-scale catalytic coupling reactions. The Ullmann reaction, which uses copper as a catalyst, is one of the traditional methods for producing biphenyl compounds. this method requires high temperatures and can have variable yields . Modern industrial methods may also utilize continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The biphenyl structure can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,2’-dicarboxylic acid derivatives.
Reduction: Formation of 2,2’-dimethyl-6,6’-dimethylbiphenyl-2,2’-diol.
Substitution: Formation of halogenated biphenyl derivatives.
科学研究应用
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
Biphenyl: The parent compound with two connected benzene rings.
4,4’-Dimethylbiphenyl: Similar structure but lacks the formyl groups.
2,2’-Dicarboxybiphenyl: Contains carboxyl groups instead of formyl groups.
Uniqueness
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is unique due to the presence of both formyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
属性
CAS 编号 |
111412-13-6 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-(2-formyl-6-methylphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-10H,1-2H3 |
InChI 键 |
HZQNRJZKRBMUOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C=O)C2=C(C=CC=C2C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)
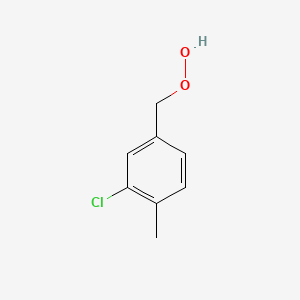

![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)
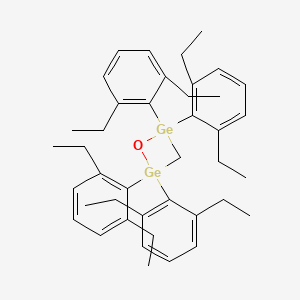

![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)
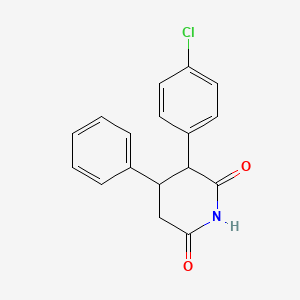
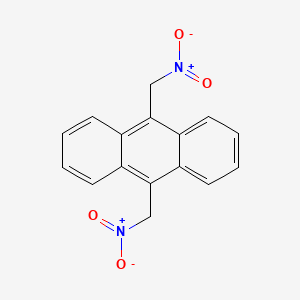
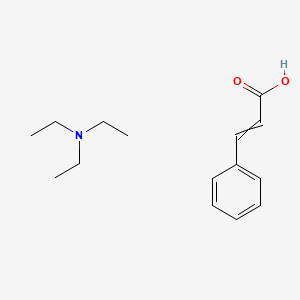
![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

